molecular formula C6H8N2O4 B2985423 3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 17027-50-8

3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Cat. No. B2985423
CAS RN: 17027-50-8
M. Wt: 172.14
InChI Key: VWFWNXQAMGDPGG-VKHMYHEASA-N
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Description

“3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid” is a chemical compound with the CAS RN®: 17027-50-8 . It is produced by ChemBridge Corporation .


Molecular Structure Analysis

The molecular weight of “3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid” is 172.14 . The InChI code for the compound is 1S/C6H8N2O4/c9-4(10)2-1-3-5(11)8-6(12)7-3/h11H,1-2H2,(H,9,10)(H2,7,8,12) .


Physical And Chemical Properties Analysis

The compound is a solid with a white to off-white color . It has a density of 1.405±0.06 g/cm3 . It is slightly soluble in DMSO and methanol when heated . The pKa of the compound is 4.37±0.10 .

Scientific Research Applications

Enzymatic Conversion and Protein Function

  • A study identified a gene encoding a novel enzyme in Burkholderia sp. HME13, which converts 3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid into another compound, demonstrating its role in biochemical pathways (Muramatsu et al., 2020).
  • The compound was used to study the catalytic mechanism of imidazolonepropionase (HutI), revealing its involvement in the histidine degradation pathway (Tyagi et al., 2008).

Antiproliferative Properties

  • A study explored the synthesis of novel organotin(IV) compounds with 3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid derivatives and evaluated their antiproliferative activity against various cancer cell lines, indicating potential anticancer applications (Pantelić et al., 2021).

Synthesis of Novel Compounds

  • Research on the synthesis of new compounds, such as dipeptide mimetics with hydantoin moiety, involved 3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid as a key component, demonstrating its utility in creating new biochemical structures (Todorov & Naydenova, 2010).

Polymerization Catalyst

  • The compound acted as a specific catalyst in the polymerization of unprotected 5'-desoxyribonucleotides, showcasing its role in nucleic acid chemistry (Pongs & Ts'o, 1969).

Other Notable Applications

  • The compound's derivatives were also investigated for antimicrobial activities, indicating its potential in developing new antimicrobial agents (El-Meguid, 2014).
  • It was used in the synthesis of benzimidazo[1,2-a][1,4]diazepinones, adding to its versatility in synthetic organic chemistry (Ghandi et al., 2011).

properties

IUPAC Name

3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c9-4(10)2-1-3-5(11)8-6(12)7-3/h3H,1-2H2,(H,9,10)(H2,7,8,11,12)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFWNXQAMGDPGG-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@H]1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid

CAS RN

17027-50-8
Record name (4S)-2,5-Dioxo-4-imidazolidinepropanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF3EF5776S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
A Deacona - researchgate.net
Approximately 65% of PSI structures report some type of ligand (s) that is bound in the crystal structure. Here, a description is given of how such ligands are handled and analyzed at the …
Number of citations: 6 www.researchgate.net

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